molecular formula C13H11ClN2O2 B10900745 N'-[(E)-(3-chlorophenyl)methylidene]-5-methylfuran-2-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-5-methylfuran-2-carbohydrazide

Cat. No.: B10900745
M. Wt: 262.69 g/mol
InChI Key: KMZFSVFQUYOCMT-OVCLIPMQSA-N
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Description

N’~2~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furohydrazide moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE typically involves the condensation of 3-chlorobenzaldehyde with 5-methyl-2-furohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’~2~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE can be achieved using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N’~2~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’~2~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE
  • N’~2~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE
  • N’~2~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE

Uniqueness

N’~2~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-5-methylfuran-2-carboxamide

InChI

InChI=1S/C13H11ClN2O2/c1-9-5-6-12(18-9)13(17)16-15-8-10-3-2-4-11(14)7-10/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

KMZFSVFQUYOCMT-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=C(O1)C(=O)N/N=C/C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=C(O1)C(=O)NN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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